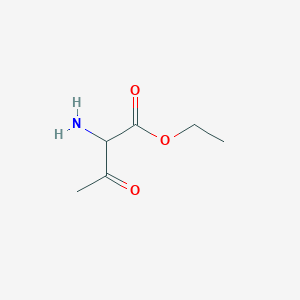

Ethyl 2-amino-3-oxobutanoate

Beschreibung

BenchChem offers high-quality Ethyl 2-amino-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

65880-43-5 |

|---|---|

Molekularformel |

C6H11NO3 |

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

ethyl 2-amino-3-oxobutanoate |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)5(7)4(2)8/h5H,3,7H2,1-2H3 |

InChI-Schlüssel |

ILZPCWYLRFUNFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C(=O)C)N |

Herkunft des Produkts |

United States |

A Technical Guide to the Knorr Pyrrole Synthesis: The Mechanistic Role of Ethyl 2-amino-3-oxobutanoate

This guide provides an in-depth examination of the Knorr pyrrole synthesis, a foundational reaction in heterocyclic chemistry. We will dissect the mechanism with a specific focus on the pivotal role of the transient intermediate, ethyl 2-amino-3-oxobutanoate, and its generation from stable precursors. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this powerful synthetic tool for creating substituted pyrroles—key structural motifs in numerous pharmaceuticals and functional materials.[1][2][3]

Introduction: The Significance of the Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a widely utilized and versatile method for constructing substituted pyrrole rings.[4] The core of the reaction involves the condensation of an α-amino-ketone with a second carbonyl compound that possesses an active methylene group, most commonly a β-ketoester.[4][5][6] The reaction's enduring relevance stems from its reliability and the accessibility of its starting materials, allowing for the synthesis of a diverse library of polysubstituted pyrroles.

The fundamental challenge of the Knorr synthesis lies in the inherent instability of one of its key reactants. α-Amino-ketones are highly susceptible to self-condensation, which leads to the formation of undesired pyrazine byproducts.[7] To circumvent this, the α-amino-ketone is almost always generated in situ from a more stable precursor, ensuring it is consumed by the desired reaction pathway as soon as it is formed.[2][5][7] This guide will elucidate this in situ generation and the subsequent mechanistic cascade.

The Heart of the Matter: In Situ Generation of Ethyl 2-amino-3-oxobutanoate

In the classic Knorr synthesis, the required α-amino-ketone, ethyl 2-amino-3-oxobutanoate, is prepared immediately before and during the main condensation reaction. The process begins with a readily available and stable β-ketoester, ethyl acetoacetate.

Step A: Nitrosation The synthesis commences with the nitrosation of a β-ketoester. One equivalent of ethyl acetoacetate is dissolved in glacial acetic acid and treated with an aqueous solution of sodium nitrite (NaNO₂), typically under cold conditions (5-7 °C) to manage the exothermic nature of the reaction.[5][8] This reaction introduces a nitroso group at the active α-carbon, yielding ethyl 2-oximino-3-oxobutanoate.

Step B: Reductive Amination The crucial α-amino-ketone is then generated via the reduction of the oxime intermediate. This is classically achieved by the portion-wise addition of zinc dust to the acidic reaction mixture.[5][7][9] The zinc, in the presence of acetic acid, reduces the oxime group (-C=N-OH) to the primary amine (-CH-NH₂), forming the highly reactive ethyl 2-amino-3-oxobutanoate. This intermediate is immediately available to react with a second equivalent of a β-dicarbonyl compound present in the flask.

The Core Mechanism: Condensation, Cyclization, and Aromatization

Once ethyl 2-amino-3-oxobutanoate is formed, it engages in a multi-step sequence with a second equivalent of a β-ketoester (in the original Knorr reaction, this is also ethyl acetoacetate) to form the pyrrole ring.

-

Initial Condensation: The nucleophilic amino group of the freshly formed ethyl 2-amino-3-oxobutanoate attacks one of the carbonyl carbons of the second β-ketoester molecule. This initial condensation reaction forms an enamine intermediate after the loss of a water molecule.[5][6]

-

Ring Closure (Cyclization): This is the rate-determining step of the synthesis. The enamine nitrogen performs an intramolecular nucleophilic attack on the remaining carbonyl group of the other reactant.[10][11] This attack forges the critical carbon-nitrogen bond that closes the five-membered ring, resulting in a hydroxylated pyrrolidine intermediate. While the enamine pathway is commonly depicted, computational studies suggest an alternative pathway involving the cyclization of a hemiaminal intermediate may be energetically favorable.[11]

-

Dehydration and Aromatization: The cyclic intermediate is not yet aromatic. Under the acidic conditions of the reaction, the molecule readily undergoes two sequential dehydration steps (loss of two water molecules). This process eliminates the hydroxyl groups and forms two double bonds within the ring, driving the formation of the stable, aromatic pyrrole system.[6][10]

The overall mechanistic flow is visualized in the diagram below.

Caption: Mechanistic workflow of the Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol details the original synthesis of "Knorr's Pyrrole," which serves as a quintessential example of the reaction.

Table 1: Reagent and Solvent Quantities

| Reagent / Solvent | Molar Mass ( g/mol ) | Quantity Used | Moles | Equivalents |

| Ethyl Acetoacetate | 130.14 | 32.5 g (29.9 mL) | 0.25 | 2.0 |

| Glacial Acetic Acid | 60.05 | 75 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 8.7 g | 0.126 | 1.0 |

| Water (for NaNO₂) | 18.02 | 12.5 mL | - | - |

| Zinc Dust (Zn) | 65.38 | 16.7 g | 0.255 | ~2.0 |

| Ethanol (for recrystallization) | 46.07 | As needed | - | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL).

-

Nitrosation: Place the flask in an ice-salt bath to cool the contents to 5-7 °C. Dissolve sodium nitrite (8.7 g) in water (12.5 mL) and add this solution to the dropping funnel. Add the nitrite solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[5][8] After the addition is complete, stir for an additional 30 minutes in the ice bath.

-

Reduction and Condensation: Remove the dropping funnel. While stirring vigorously, begin adding zinc dust (16.7 g) portion-wise. The reaction is highly exothermic; add the zinc at a rate that maintains the internal temperature between 40-60 °C. Use the ice bath as needed for cooling.[5]

-

Reaction Completion: After all the zinc has been added, the mixture will likely be a thick yellow-orange paste. Heat the mixture to reflux (approximately 100 °C) for 1 hour with continued stirring.

-

Work-up: Allow the mixture to cool to room temperature, then pour it into 500 mL of cold water while stirring.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove zinc salts and acetic acid. The crude product can be recrystallized from hot ethanol to yield pure, off-white crystals of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

Comprehensive Spectral Characterization of Ethyl 2-amino-3-oxobutanoate: A Technical Guide to 1H and 13C NMR

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Introduction & Chemical Dynamics

Ethyl 2-amino-3-oxobutanoate (also known as ethyl 2-aminoacetoacetate) is a highly versatile bifunctional building block used extensively in the synthesis of pyrroles, pyrazines, and oxadiazoles for pharmaceutical applications. However, characterizing this molecule presents unique analytical challenges.

As a free base, ethyl 2-amino-3-oxobutanoate is notoriously unstable. It spontaneously undergoes bimolecular condensation and autoxidation to yield 2,5-dimethyl-3,6-dicarbethoxypyrazine[1]. Furthermore, it serves as a transient intermediate in the classic Knorr pyrrole synthesis, where its rapid reactivity makes isolation difficult[2]. Consequently, rigorous structural characterization and long-term storage must be performed using its hydrochloride salt (CAS 20207-16-3 )[3].

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral features of ethyl 2-amino-3-oxobutanoate hydrochloride, detailing the causality behind solvent selection, spectral assignments, and self-validating acquisition protocols.

Structural Tautomerism and Solvent Causality

The Keto-Enol vs. Ammonium-Keto Dynamic

Beta-keto esters typically exhibit a dynamic keto-enol tautomerism in solution. However, the presence of the protonated alpha-amino group ( −NH3+ ) in the hydrochloride salt fundamentally alters this equilibrium. The strongly electron-withdrawing nature of the ammonium moiety, combined with electrostatic repulsion, highly destabilizes the enol double bond. As a result, ethyl 2-amino-3-oxobutanoate hydrochloride exists almost exclusively in the keto form in non-protic polar solvents.

The Causality of Solvent Selection

Selecting the correct deuterated solvent is the most critical step in the NMR workflow for this molecule:

-

Why not CDCl 3 ? The hydrochloride salt is highly polar and exhibits exceptionally poor solubility in chloroform, leading to low signal-to-noise ratios.

-

Why not D 2 O? While the salt is freely soluble in water, the alpha-proton (situated between two carbonyls and an ammonium group) is highly acidic. In D 2 O, rapid deuterium exchange ( H→D ) occurs. This erases the alpha-CH signal in the 1 H spectrum and causes complex, low-intensity C-D splitting in the 13 C spectrum.

-

The Optimal Choice: Anhydrous DMSO-d 6 is the premier solvent. It readily dissolves the salt while suppressing rapid proton exchange, allowing for the clear observation of both the alpha-proton and the ammonium protons.

Quantitative Spectral Data

The following tables summarize the expected chemical shifts, multiplicities, and integrations for ethyl 2-amino-3-oxobutanoate hydrochloride in DMSO-d 6 at 298 K.

Table 1: 1 H NMR Spectral Assignments (500 MHz, DMSO-d 6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |

| 1.20 | Triplet (t) | 3H | 7.1 | Ester −CH3 |

| 2.30 | Singlet (s) | 3H | - | Ketone −CH3 |

| 4.20 | Quartet (q) | 2H | 7.1 | Ester −CH2− |

| 5.15 | Singlet (s) | 1H | - | Alpha −CH− |

| 8.80 | Broad Singlet (br s) | 3H | - | Ammonium −NH3+ |

Diagnostic Insight: The alpha-proton is profoundly deshielded ( δ 5.15) compared to standard beta-keto esters ( δ ~3.5). This massive downfield shift is caused by the combined anisotropic deshielding of the ester carbonyl, the ketone carbonyl, and the inductive electron withdrawal of the adjacent −NH3+ group.

Table 2: 13 C NMR Spectral Assignments (125 MHz, DMSO-d 6 )

| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |

| 14.0 | CH3 | Ester −CH3 |

| 28.5 | CH3 | Ketone −CH3 |

| 61.0 | CH | Alpha −CH− |

| 62.5 | CH2 | Ester −CH2− |

| 166.5 | C=O | Ester Carbonyl |

| 198.0 | C=O | Ketone Carbonyl |

Diagnostic Insight: The ketone carbonyl resonates significantly further downfield (198.0 ppm) than the ester carbonyl (166.5 ppm) because the ester carbonyl receives resonance electron donation from its alkoxy oxygen, increasing shielding. The alpha-carbon is pushed downfield to 61.0 ppm due to the electronegative nitrogen atom, a shift historically utilized to monitor Knorr pyrrole intermediates[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following step-by-step methodology incorporates built-in validation checks to prevent and detect in situ degradation.

Step 1: Sample Preparation

-

Weigh precisely 15–20 mg of ethyl 2-amino-3-oxobutanoate hydrochloride.

-

Dissolve the solid in 0.6 mL of high-purity, anhydrous DMSO-d 6 (ensure the ampoule is freshly opened to avoid water contamination).

-

Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration

-

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

-

Lock onto the DMSO-d 6 deuterium signal.

-

Shim the Z-axis gradients until the residual DMSO-d 6 solvent peak (2.50 ppm) achieves a Full Width at Half Height (FWHH) of <1.0 Hz.

Step 3: 1 H Acquisition & Internal Validation

-

Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay ( d1 ) of 2.0 seconds and 16 scans.

-

Self-Validating Check: Integrate the ketone −CH3 (2.30 ppm) against the ester −CH3 (1.20 ppm). The ratio must be exactly 3:3 . If the ratio deviates, or if extraneous peaks appear in the aromatic region, it indicates that the sample has either undergone decarboxylation or bimolecular condensation into a pyrazine derivative.

Step 4: 13 C Acquisition

-

Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30).

-

Set the relaxation delay to 2.0 seconds and acquire a minimum of 512 scans. The high number of scans is strictly required to achieve an adequate signal-to-noise ratio for the quaternary carbonyl carbons (166.5 ppm and 198.0 ppm), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Workflow Visualization

The following diagram maps the critical path for sample preparation, highlighting the divergence between stable analysis and degradation pathways.

Fig 1: Workflow for the preparation and NMR acquisition of Ethyl 2-amino-3-oxobutanoate HCl.

References

- Guidechem. "Ethyl 2-amino-3-oxobutanoate hydrochloride 20207-16-3 wiki". Guidechem Encyclopedia.

- Weisskopf, L., Schulz, S., Garbeva, P. "The Biosynthesis of Branched Dialkylpyrazines in Myxobacteria". ResearchGate.

- Fabiano, E., Golding, B.T. "On the Mechanism of Pyrrole Formation in the Knorr Pyrrole Synthesis and by Porphobilinogen Synthase". Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Thermodynamic stability of Ethyl 2-amino-3-oxobutanoate in aqueous solutions

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-amino-3-oxobutanoate in Aqueous Solutions

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-amino-3-oxobutanoate is a pivotal, yet structurally sensitive, intermediate in organic synthesis and pharmaceutical development. Its utility is intrinsically linked to its stability, particularly in aqueous environments which are central to both biological systems and many manufacturing processes. This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 2-amino-3-oxobutanoate in aqueous solutions. We will dissect the principal degradation pathways, elucidate the influence of critical environmental factors such as pH and temperature, and present robust, field-proven experimental protocols for stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior to ensure the integrity, efficacy, and safety of their work.

Introduction: The Double-Edged Sword of Reactivity

Ethyl 2-amino-3-oxobutanoate is a versatile building block in chemical synthesis.[1] Its structure, featuring a reactive methylene group positioned between a ketone and an ester, allows for a wide array of chemical transformations.[1] This inherent reactivity, however, also renders it susceptible to degradation. For professionals in drug development, where aqueous media are ubiquitous—from formulation to in vivo administration—understanding the stability profile of this molecule is not merely an academic exercise; it is a prerequisite for successful and safe therapeutic development. An unstable compound can lead to loss of potency, the formation of toxic byproducts, and unpredictable pharmacokinetics.[2][3]

This guide moves beyond a simple recitation of facts to explain the causality behind the molecule's behavior and the logic underpinning the methods used to study it.

Molecular Structure and Intrinsic Properties

To understand the stability of Ethyl 2-amino-3-oxobutanoate, one must first appreciate its molecular architecture. The molecule, with the chemical formula C₆H₁₁NO₃, possesses three key functional groups that dictate its reactivity:

-

Ethyl Ester: Susceptible to nucleophilic attack, primarily through hydrolysis.

-

β-Ketone: Influences the acidity of the α-carbon and participates in keto-enol tautomerism.

-

α-Amino Group: A primary amine that is basic and nucleophilic. Its protonation state is highly dependent on the solution's pH.

Table 1: Physicochemical Properties of Ethyl 2-amino-3-oxobutanoate

| Property | Value | Source |

| IUPAC Name | ethyl 2-amino-3-oxobutanoate | PubChem[4] |

| Molecular Formula | C₆H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 145.16 g/mol | PubChem[4] |

| CAS Number | 65880-43-5 | PubChem[4] |

| Structure (SMILES) | CCOC(=O)C(C(=O)C)N | PubChem[4] |

A crucial characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers. The enol form can be stabilized by intramolecular hydrogen bonding, a factor that influences the molecule's overall reactivity and stability profile.[5]

Primary Degradation Pathways in Aqueous Media

In an aqueous environment, Ethyl 2-amino-3-oxobutanoate is primarily susceptible to a two-step degradation cascade: hydrolysis followed by decarboxylation.

Step 1: Hydrolysis of the Ester Linkage

The ester group is the primary site of attack by water. This reaction, which cleaves the ester bond to form 2-amino-3-oxobutanoic acid and ethanol, can be catalyzed by both acid and base.[6][7]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is generally faster and irreversible.

The pH of the solution is therefore a critical determinant of the rate of this initial degradation step.[2]

Step 2: Decarboxylation of the β-Keto Acid Intermediate

The product of hydrolysis, 2-amino-3-oxobutanoic acid, is a β-keto acid. This class of compounds is notoriously unstable and readily undergoes decarboxylation, particularly when heated.[8] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide (CO₂) to yield an enol intermediate, which then tautomerizes to the more stable ketone, 1-aminopropan-2-one.[8]

The ease of this reaction is a direct consequence of the β-carbonyl group, which stabilizes the transition state.[8]

Caption: Primary degradation pathway of Ethyl 2-amino-3-oxobutanoate.

Other Potential Stability Concerns

While hydrolysis and decarboxylation are dominant, other reactions can occur:

-

Dimerization: α-amino esters are known to slowly dimerize to form stable piperazine-2,5-diones, especially under neutral or basic conditions. This is a potential pathway for loss of the parent compound.[9]

-

Oxidation: While less common, the amino group could be susceptible to oxidative degradation, particularly in the presence of dissolved oxygen or metal ions.

Experimental Design for Stability Assessment

A robust stability study is a self-validating system. The protocols described here are designed to systematically investigate the impact of key variables and provide clear, quantifiable data. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting formal stability studies.[10][11]

Caption: General workflow for an aqueous stability study.

Protocol: pH-Rate Profile Determination

Objective: To quantify the degradation rate of Ethyl 2-amino-3-oxobutanoate across a range of pH values to identify conditions of optimal stability.

Expertise & Causality: This study is fundamental because pH dictates the ionization state of the amino group and catalyzes the primary hydrolysis reaction.[2] A broad pH range is tested to simulate various physiological and formulation environments.

Materials:

-

Ethyl 2-amino-3-oxobutanoate hydrochloride (as a stable salt for accurate weighing)[12]

-

High-purity water (Milli-Q or equivalent)

-

Buffer solutions (10-50 mM):

-

pH 3.0 (Citrate buffer)

-

pH 5.0 (Acetate buffer)

-

pH 7.4 (Phosphate buffer, to mimic physiological conditions)

-

pH 9.0 (Borate buffer)

-

-

Class A volumetric flasks and pipettes

-

HPLC system with UV or DAD detector

-

LC-MS system for degradant identification

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of Ethyl 2-amino-3-oxobutanoate hydrochloride in a suitable organic solvent (e.g., acetonitrile or methanol) to prevent premature degradation.

-

Sample Preparation: For each pH condition, pipette a small volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of ~50 µg/mL. This two-step dilution minimizes the organic solvent concentration in the final sample to <1%, ensuring it does not significantly impact the reaction kinetics.

-

Time-Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each pH sample into the HPLC system. This provides the initial concentration (100% reference point).

-

Incubation: Store the remaining sample solutions in tightly sealed vials in a temperature-controlled incubator set to a specific temperature (e.g., 40°C for an accelerated study).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. The frequency of sampling should be sufficient to establish the degradation profile.[10]

-

Analysis: Analyze each sample by a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all potential degradation products.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to its T₀ concentration.

-

Plot the natural logarithm of the remaining concentration versus time. A linear plot indicates pseudo-first-order kinetics, which is common for drug degradation in solution.[6]

-

The slope of this line gives the observed rate constant (k_obs) at that specific pH.

-

Analytical Method: Stability-Indicating HPLC

A stability-indicating method is one that provides an unambiguous assessment of the drug substance's stability.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm. This stationary phase provides good retention and separation for moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures protonation of the amino group for consistent retention and improved peak shape.

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from 5% B to 95% B is used to ensure elution of the parent compound and any less polar degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for the compound.

-

Identification: For unknown peaks that appear during the study, LC-MS analysis is required to determine their mass and propose a structure, confirming the degradation pathway.

Table 2: Hypothetical Stability Data at 40°C

| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100.0 | 100.0 | 100.0 |

| 4 | 95.2 | 98.5 | 88.1 |

| 8 | 90.7 | 97.1 | 77.5 |

| 24 | 74.3 | 91.8 | 45.9 |

| 48 | 55.2 | 84.3 | 21.1 |

This table illustrates the expected trend where stability is lowest at alkaline pH due to rapid base-catalyzed hydrolysis.

Conclusion and Recommendations for Handling

The thermodynamic stability of Ethyl 2-amino-3-oxobutanoate in aqueous solutions is limited and highly dependent on environmental conditions. The primary degradation pathway involves a rapid, pH-dependent hydrolysis of the ester group, followed by the decarboxylation of the unstable β-keto acid intermediate.

Key Findings & Recommendations:

-

pH is Critical: The compound exhibits maximal stability in slightly acidic to neutral aqueous solutions (pH ~5-7.4). Both strongly acidic and, particularly, strongly basic conditions significantly accelerate degradation.[2]

-

Temperature Effects: Elevated temperatures drastically increase the rates of both hydrolysis and decarboxylation. Aqueous stock solutions should be prepared fresh and, if storage is necessary, kept at refrigerated temperatures (2-8°C) for short periods only.

-

Formulation Strategy: For drug development, formulation in a buffered system within the optimal pH range is essential to ensure shelf-life stability.[2]

-

Analytical Vigilance: When using this compound as a synthetic intermediate, reactions should be performed under anhydrous conditions where possible to prevent hydrolysis.[13] If an aqueous workup is required, it should be performed quickly and at low temperatures.

By understanding these principles and employing the rigorous analytical methods described, researchers and developers can mitigate the risks associated with the instability of Ethyl 2-amino-3-oxobutanoate, ensuring the integrity and success of their scientific endeavors.

References

-

Royal Society of Chemistry. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC. Available at: [Link]

-

Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.). Available at: [Link]

-

Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]

-

Jiro Tsuji. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]

-

Beilstein Journals. (2016). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Available at: [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 2-amino-3-oxobutanoate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-oxobutanoate. Available at: [Link]

-

AJPO Journals. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

-

III Analytical Methods. (n.d.). Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-oxobutanoate. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Quora. (2021). Why is the enol form of acetoacetic ester more stable than its keto form?. Available at: [Link]

-

Pokharna, G. et al. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Development of stability indicating studies for pharmaceutical products: an innovative step. (n.d.). Available at: [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available at: [Link]

-

Saeed, I. M. et al. (2016). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Enzymatic asymmetric synthesis using a β-keto ester as stable substrate.... Available at: [Link]

-

Cassens, B. et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]

- 3. ijpca.org [ijpca.org]

- 4. Ethyl 2-amino-3-oxobutanoate | C6H11NO3 | CID 13282896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. japsonline.com [japsonline.com]

- 11. jddtonline.info [jddtonline.info]

- 12. Ethyl 2-amino-3-oxobutanoate hydrochloride 95.00% | CAS: 20207-16-3 | AChemBlock [achemblock.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Exploratory Synthesis Pathways for Ethyl 2-amino-3-oxobutanoate Derivatives

An In-Depth Technical Guide

Abstract

Ethyl 2-amino-3-oxobutanoate and its derivatives are pivotal structural motifs in organic synthesis and medicinal chemistry. As highly functionalized α-amino-β-keto esters, they serve as versatile precursors for a wide array of heterocyclic compounds, unnatural amino acids, and pharmacologically active agents.[1] This guide provides a comprehensive exploration of the primary synthetic strategies for accessing this valuable scaffold. We will delve into the mechanistic underpinnings of classical and contemporary methodologies, offering field-proven insights into experimental design and execution. The pathways are broadly categorized by the key bond formation: C-N bond forming strategies, including the venerable Japp-Klingemann reaction and direct α-amination techniques, and Cα-Cβ bond forming strategies, which encompass acylation and modern umpolung catalysis. Each section is designed to be a self-validating system, complete with detailed protocols, mechanistic diagrams, and comparative data to empower researchers in their synthetic endeavors.

Foundational Strategies: A Retrosynthetic Overview

The synthetic approach to Ethyl 2-amino-3-oxobutanoate derivatives can be logically dissected through two primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns (on the nitrogen or the carbon backbone), and stereochemical considerations.

-

Cα-N Bond Formation: This is the most common and historically significant approach. The strategy begins with a pre-formed β-keto ester framework, such as ethyl acetoacetate, and focuses on installing the amino group at the α-position.

-

Cα-Cβ Bond Formation: This alternative strategy involves forming the bond between the α-carbon (bearing the amino and ester groups) and the β-carbonyl carbon. This typically starts with a glycine derivative or equivalent and introduces the acetyl group.

Caption: Core retrosynthetic strategies for Ethyl 2-amino-3-oxobutanoate.

Pathway I: The Japp-Klingemann Reaction and Subsequent Reduction

The Japp-Klingemann reaction, discovered in 1887, remains a robust and widely used method for preparing α-arylhydrazones from β-keto esters, which are ideal precursors to α-amino-β-keto esters.[2][3][4] This pathway exemplifies the Cα-N bond formation strategy.

Mechanistic Rationale

The overall transformation involves three key stages:

-

Diazotization: A primary aromatic amine is converted into a highly electrophilic aryldiazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid.[5][6]

-

Azo Coupling & Cleavage: The β-keto ester (ethyl acetoacetate) is deprotonated to form a nucleophilic enolate. This enolate attacks the diazonium salt to form an intermediate azo compound. Under the reaction conditions, this intermediate undergoes hydrolytic cleavage of the acetyl group, yielding the more stable α-arylhydrazono ester.[2][3][7]

-

Reduction: The resulting hydrazone is reduced to the target primary amine. Catalytic hydrogenation is the most common and cleanest method for this final step.

Sources

- 1. BJOC - N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters [beilstein-journals.org]

- 2. Japp klingemann reaction | PPTX [slideshare.net]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 7. Japp-Klingemann_reaction [chemeurope.com]

Application Note: A Protocol for the Facile Synthesis of Polysubstituted Pyrroles via the Knorr Synthesis Using Ethyl 2-amino-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif and a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in a vast array of biologically active compounds, including natural products and blockbuster pharmaceuticals.[1] Molecules incorporating the pyrrole framework exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Consequently, robust and versatile synthetic methods for accessing functionally diverse pyrroles are of paramount importance to drug discovery and development programs.[1][4]

One of the most powerful and classic methods for constructing the pyrrole ring is the Knorr pyrrole synthesis, first reported in 1884.[5] The reaction condenses an α-amino-ketone with a compound containing an active methylene group, typically a β-ketoester or 1,3-diketone.[6] This application note provides a detailed protocol for the synthesis of polysubstituted pyrroles utilizing Ethyl 2-amino-3-oxobutanoate, an α-amino-β-ketoester, as a key building block. We will explain the underlying mechanism, provide a step-by-step experimental guide, and discuss the reaction's scope and common troubleshooting points.

Theoretical Background and Reaction Mechanism

The Knorr synthesis is a robust acid-catalyzed cyclocondensation reaction. A primary challenge of this synthesis is the inherent instability of the α-amino-ketone starting material, which is prone to rapid self-condensation to form pyrazines.[6][7] To circumvent this, the α-amino-ketone is often generated in situ from a more stable precursor.

The protocol detailed herein is based on the reaction of Ethyl 2-amino-3-oxobutanoate (an α-amino-β-ketoester) with a 1,3-dicarbonyl compound. This starting material can be used directly (typically as its more stable hydrochloride salt) or generated in situ from the readily available and inexpensive ethyl acetoacetate.[8][9] The reaction proceeds through three key stages:

-

Condensation: The more nucleophilic amine of the α-amino-ketone attacks one of the carbonyls of the β-dicarbonyl compound, forming a hemiaminal which rapidly dehydrates to an enamine intermediate.

-

Cyclization: The enamine tautomer attacks the second carbonyl group intramolecularly. This step forms the five-membered ring.

-

Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrrole ring.

The entire process is typically conducted as a one-pot synthesis in the presence of acetic acid, which serves as both the solvent and the acid catalyst.[6]

Caption: High-level workflow of the Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate

This protocol describes the synthesis of a representative polysubstituted pyrrole by reacting ethyl acetoacetate (as the precursor to Ethyl 2-amino-3-oxobutanoate) with acetylacetone. This classic procedure is robust and high-yielding.[7]

Materials and Equipment:

-

Ethyl acetoacetate (≥99%)

-

Acetylacetone (Pentane-2,4-dione, ≥99%)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Zinc dust (<10 µm)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, addition funnel, reflux condenser)

-

Magnetic stirrer with heating mantle

-

Ice-salt bath

-

Rotary evaporator

-

Büchner funnel and flask for vacuum filtration

Procedure:

Part A: In Situ Generation of Ethyl 2-amino-3-oxobutanoate

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq.) in glacial acetic acid (approx. 2.5 mL per gram of ester).

-

Nitrosation: Cool the solution to 5-10 °C using an ice-salt bath. Slowly add a solution of sodium nitrite (1.0 eq.) in a minimal amount of water via the dropping funnel. Causality: This exothermic reaction forms the α-oximino-β-ketoester. Maintaining a low temperature is crucial to prevent side reactions and decomposition.[6] Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

Part B: Knorr Condensation and Pyrrole Formation

-

Addition of Dicarbonyl: To the cold solution from Part A, add acetylacetone (1.0 eq.).

-

Reduction and Condensation: While maintaining vigorous stirring and cooling, add zinc dust (2.5 eq.) portion-wise. The rate of addition should be controlled to keep the internal temperature between 30-40 °C. Causality: This step is highly exothermic as the zinc reduces the oxime to the reactive α-amino-ketone, which immediately condenses with the acetylacetone.[6] Uncontrolled addition can cause the reaction to boil over. The production of hydrogen gas also occurs.

-

Reaction Completion: After the zinc addition is complete, remove the cooling bath and heat the reaction mixture to reflux (approx. 100-110 °C) for 1 hour to drive the cyclization and dehydration to completion.

-

Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a large beaker of cold water (approx. 10 times the volume of the acetic acid used) to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove zinc salts and residual acetic acid.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate as crystalline solid.

Note on using pre-formed Ethyl 2-amino-3-oxobutanoate: If starting with the stable hydrochloride salt of Ethyl 2-amino-3-oxobutanoate, Part A is omitted. The salt (1.0 eq.) and acetylacetone (1.0 eq.) are dissolved in glacial acetic acid and heated to reflux for 1-2 hours.[8] A base (e.g., sodium acetate, 1.0 eq.) may be added to neutralize the HCl salt and facilitate the reaction.

Data Presentation: Scope and Yields of the Knorr Synthesis

The Knorr synthesis is a versatile method applicable to a range of β-dicarbonyl compounds, affording a variety of substitution patterns on the final pyrrole ring. The following table summarizes representative yields for pyrroles synthesized via the in situ generation method from ethyl acetoacetate.

| β-Ketoester for α-Amino Ketone Generation | β-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") | ~60% | [7] |

| Ethyl acetoacetate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High | [7] |

| Benzyl acetoacetate | Acetylacetone | Benzyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High | [7] |

| Ethyl acetoacetate | Dibenzoylmethane | Ethyl 3,5-dimethyl-4-benzoyl-pyrrole-2-carboxylate | Moderate | [7] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reduction of the oxime. 2. Self-condensation of the α-amino-ketone. 3. Reaction temperature too low or reaction time too short. | 1. Ensure fine, activated zinc dust is used. Add zinc portion-wise to maintain moderate temperature. 2. Add zinc slowly to the mixture containing both the oxime and the β-dicarbonyl to ensure the amino-ketone reacts as it forms. 3. Ensure the reaction is heated to reflux for at least 1 hour after zinc addition is complete. Monitor by TLC. |

| Formation of Dark, Tarry Byproducts | 1. Reaction temperature was too high during zinc addition. 2. Degradation of starting materials or product due to prolonged heating or overly strong acidic conditions. | 1. Improve cooling and slow the rate of zinc addition to maintain the 30-40 °C range. 2. Glacial acetic acid is typically sufficient. Avoid stronger acids. Minimize the time at reflux after the reaction is complete. |

| Product is an Oil or Difficult to Crystallize | 1. Impurities are present. 2. The specific substitution pattern of the pyrrole product results in a low melting point. | 1. Ensure thorough washing of the crude product with water. Attempt purification via column chromatography on silica gel. 2. If recrystallization fails, purify via column chromatography (e.g., using a hexane/ethyl acetate gradient). |

Safety and Handling Precautions

-

General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Handling:

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Sodium Nitrite: Oxidizer. Toxic if swallowed.

-

Zinc Dust: Flammable solid. The reaction with acetic acid produces flammable hydrogen gas; ensure no ignition sources are present.

-

Ethyl 2-amino-3-oxobutanoate and its salts: May cause skin, eye, and respiratory irritation.[10] Handle in accordance with good industrial hygiene and safety practices.[10]

-

-

Reaction Hazards: The nitrosation and zinc reduction steps are exothermic and require careful temperature control to prevent runaway reactions.

-

Storage: α-Amino-β-ketoesters can be unstable and are often stored as their hydrochloride salts.[11] Store in a cool, dry, dark place.

References

-

Cambridge University Press & Assessment. (n.d.). Knorr Pyrrole Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

-

Wikipedia. (2023). Knorr pyrrole synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

-

NextSDS. (n.d.). Ethyl 2-[(ethoxycarbonyl)aMino]-3-oxobutanoate — Chemical Substance Information. Available at: [Link]

-

SynArchive. (n.d.). Knorr Pyrrole Synthesis. Available at: [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-oxobutanoate. Available at: [Link]

- Hamby, J. M., & Hodges, J. C. (1993). α-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. Tetrahedron, 49(38), 8869-8878.

- Journal of the Chemical Society, Perkin Transactions 1. (1986). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase.

-

MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

-

ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available at: [Link]

-

Organic Chemistry Portal. (2012). A Straightforward Approach towards α-Amino-β-keto Esters via Acylation of Chelated Amino Acid Ester Enolates. Available at: [Link]

- Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine.

- ResearchGate. (2026).

- Organic Chemistry Portal. (n.d.).

-

Beilstein Journals. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Available at: [Link]

- ResearchGate. (2026). Synthesis of substituted 1,2-dihydropyridines by reaction of ethyl N-arylmalonamates with ethyl 2-(ethoxymethylidene)

-

Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available at: [Link]

-

MDPI. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Available at: [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. synarchive.com [synarchive.com]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step Knorr pyrrole synthesis utilizing Ethyl 2-amino-3-oxobutanoate

Application Note: Step-by-Step Knorr Pyrrole Synthesis Utilizing Ethyl 2-amino-3-oxobutanoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

The pyrrole ring is a privileged scaffold in medicinal chemistry, embedded in the structures of blockbuster drugs such as the cholesterol-lowering agent atorvastatin and the kinase inhibitor sunitinib. Among the various methodologies to construct this heterocycle, the Knorr Pyrrole Synthesis remains one of the most robust and highly regioselective approaches [1].

Historically, the reaction involves the condensation of an α -amino ketone (or α -amino- β -ketoester) with a compound containing an electron-withdrawing active methylene group (such as a β -ketoester or a 1,3-dicarbonyl). In this application note, we focus on the utilization of ethyl 2-amino-3-oxobutanoate reacting with a secondary equivalent of a 1,3-dicarbonyl (e.g., ethyl acetoacetate) to synthesize the highly substituted diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (commonly known as Knorr pyrrole).

Because free α -aminoketones are highly labile and prone to spontaneous self-condensation into pyrazines, ethyl 2-amino-3-oxobutanoate is frequently generated in situ via the nitrosation and subsequent zinc-mediated reduction of ethyl acetoacetate [2]. However, modern synthetic protocols also allow for the direct use of stabilized ethyl 2-amino-3-oxobutanoate salts (e.g., hydrochloride salts) to streamline the workflow.

Mechanistic Causality & Reaction Dynamics

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The Knorr synthesis is not a single concerted step but a cascade of precisely ordered transformations driven by nucleophilic attacks and thermodynamic sinks (aromatization).

-

Intermolecular Imine Formation: The primary amine of ethyl 2-amino-3-oxobutanoate acts as a nucleophile, attacking the highly electrophilic ketone carbonyl of the 1,3-dicarbonyl partner. This step releases water and forms an intermediate imine (enamine tautomer).

-

Intramolecular Cyclization: The active methylene carbon of the original α -amino-ester undergoes enolization. This nucleophilic enol/enamine carbon attacks the remaining ester/ketone carbonyl group of the partner molecule, closing the 5-membered ring.

-

Dehydration and Aromatization: A final dehydration step expels a second molecule of water. The thermodynamic driving force of forming a stable, aromatic 6π -electron pyrrole system pulls the equilibrium entirely to the right [1].

Caption: Mechanistic pathway of the Knorr pyrrole synthesis highlighting the cascade from condensation to aromatization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific In-Process Controls (IPCs) and visual cues to ensure the chemist can verify the success of the reaction before proceeding to the next step, preventing the costly carryover of failed intermediates [3].

Materials Required:

-

Reactants: Ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 equiv), Ethyl acetoacetate (1.1 equiv), Sodium acetate (1.0 equiv, to liberate the free base).

-

Solvent: Glacial acetic acid.

-

Equipment: 100 mL two-neck round-bottom flask, reflux condenser, magnetic stirrer, oil bath, internal thermocouple.

Step-by-Step Methodology:

Step 1: Liberation of the Free Base and Initial Mixing

-

Charge a 100 mL two-neck flask with 1.0 equiv of ethyl 2-amino-3-oxobutanoate hydrochloride and 1.0 equiv of anhydrous sodium acetate.

-

Add 15 mL of glacial acetic acid. Stir the suspension at room temperature for 15 minutes.

-

Causality: Sodium acetate acts as a mild base to neutralize the hydrochloride salt, liberating the nucleophilic free amine of ethyl 2-amino-3-oxobutanoate without causing rapid base-catalyzed degradation.

-

Validation Check: The mixture should transition to a fine, homogenous suspension of NaCl in acetic acid.

-

Step 2: Condensation and Cyclization

-

Add 1.1 equiv of ethyl acetoacetate dropwise over 5 minutes via a syringe.

-

Equip the flask with a reflux condenser and heat the oil bath to maintain an internal temperature of 100–110 °C.

-

Reflux the mixture vigorously for 1 to 1.5 hours.

-

Causality: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular cyclization and the subsequent dehydration steps. Glacial acetic acid serves as both the solvent and a mild acid catalyst to activate the carbonyl groups.

-

Validation Check (IPC): Perform Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The starting material spot (visualized via ninhydrin) should disappear, replaced by a distinct, UV-active product spot (R_f ~ 0.5). The solution will typically turn a deep yellow-orange.

-

Step 3: Precipitation and Isolation

-

Remove the flask from the oil bath and allow it to cool to approximately 60 °C.

-

While still warm, pour the reaction mixture slowly into an Erlenmeyer flask containing 75 mL of vigorously stirred crushed ice and water.

-

Causality: The highly lipophilic Knorr pyrrole is insoluble in cold water, whereas acetic acid, unreacted ethyl acetoacetate, and inorganic salts remain highly soluble. Pouring while warm prevents the product from crystallizing prematurely inside the reaction flask.

-

Validation Check: Immediate precipitation of an off-white to pale yellow solid should occur.

-

-

Stir the suspension in an ice bath (0–5 °C) for 1 hour to ensure complete crystallization.

-

Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold water to remove residual acetic acid.

Step 4: Purification (Recrystallization)

-

Transfer the crude solid to a clean flask and add 10–15 mL of 85% Ethanol.

-

Heat to reflux until the solid completely dissolves. Filter hot if insoluble impurities remain.

-

Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 30 minutes.

-

Collect the purified white crystals via vacuum filtration and dry in vacuo at 40 °C overnight.

Caption: Step-by-step experimental workflow for the Knorr synthesis with integrated validation checkpoints.

Quantitative Data & Optimization Metrics

To ensure reproducibility, the following table summarizes the stoichiometric ratios, expected yields, and troubleshooting metrics derived from optimized Knorr pyrrole synthesis conditions.

| Parameter | Target Value / Condition | Purpose / Mechanistic Rationale | Troubleshooting / Deviations |

| Ethyl 2-amino-3-oxobutanoate | 1.0 Equivalent | Limiting reagent; provides the nitrogen atom and one half of the pyrrole core. | If yield is low, check for pyrazine formation (self-condensation) via LC-MS. |

| Ethyl Acetoacetate | 1.1 Equivalents | Slight excess ensures complete consumption of the labile amino-ester. | Excess is easily washed away during the aqueous precipitation step. |

| Temperature | 100 – 110 °C | Provides activation energy for dehydration/aromatization. | < 90 °C leads to incomplete cyclization (intermediates stall). |

| Reaction Time | 1.0 – 1.5 Hours | Optimal window for complete conversion. | > 2 Hours may lead to oxidative degradation or tarring of the pyrrole. |

| Expected Yield | 65% – 75% | Represents isolated, recrystallized product. | Low yields often result from insufficient cooling during the ice-water quench. |

| Product Purity | > 98% (by HPLC) | Required standard for downstream pharmaceutical synthesis. | Recrystallize a second time from 85% EtOH if colored impurities persist. |

Conclusion

The Knorr pyrrole synthesis utilizing ethyl 2-amino-3-oxobutanoate remains a cornerstone reaction for generating heavily substituted pyrroles. By strictly adhering to temperature controls and utilizing the self-validating IPCs outlined in this protocol, researchers can reliably suppress the competitive self-condensation of the α -aminoketone and maximize the yield of the desired aromatic heterocycle. The resulting diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate serves as a highly versatile building block for advanced drug development programs.

References

-

Title: Pyrrole Synthesis - Name Reactions and Recent Literature Source: Organic Chemistry Portal URL: [Link]

The Versatility of Ethyl 2-amino-3-oxobutanoate: A Gateway to Diverse Heterocyclic Scaffolds

Introduction: The Strategic Value of a Unique Building Block

In the landscape of synthetic organic chemistry, particularly within the realm of drug discovery and materials science, the efficient construction of heterocyclic compounds is of paramount importance. These cyclic structures are ubiquitous in a vast array of biologically active natural products and synthetic pharmaceuticals. Ethyl 2-amino-3-oxobutanoate, a readily accessible α-amino-β-keto ester, represents a powerful and versatile precursor for the synthesis of a multitude of heterocyclic systems. Its unique bifunctional nature, possessing both a nucleophilic amino group and two electrophilic carbonyl carbons, allows for a diverse range of chemical transformations, including condensations, cyclizations, and multicomponent reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of ethyl 2-amino-3-oxobutanoate for the construction of key heterocyclic cores such as pyrroles, oxazoles, pyrazines, and quinoxalines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower the seamless application of this valuable building block in your research endeavors.

The Chemical Personality of Ethyl 2-amino-3-oxobutanoate: A Hub of Reactivity

The synthetic utility of ethyl 2-amino-3-oxobutanoate stems from the strategic placement of its functional groups. The primary amine serves as a potent nucleophile, while the adjacent ketone and ester carbonyls offer electrophilic sites for a variety of reactions. This arrangement facilitates intramolecular cyclizations and allows for sequential or one-pot multicomponent reactions.

Figure 1: The central role of ethyl 2-amino-3-oxobutanoate as a precursor to a variety of important heterocyclic systems.

I. Synthesis of Substituted Pyrroles via the Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic and highly effective method for the preparation of substituted pyrroles.[1][2] The reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. Ethyl 2-amino-3-oxobutanoate is an ideal substrate for this reaction, serving as the α-amino-ketone component.

Mechanistic Insight

The mechanism of the Knorr pyrrole synthesis proceeds through a series of well-defined steps:

-

Imine Formation: The reaction initiates with the condensation of the amino group of ethyl 2-amino-3-oxobutanoate with one of the carbonyl groups of the β-dicarbonyl compound to form an imine.

-

Enamine Tautomerization: The imine then tautomerizes to the more stable enamine intermediate.

-

Cyclization: The enamine undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a five-membered ring.

-

Dehydration and Aromatization: Subsequent elimination of a water molecule results in the formation of the aromatic pyrrole ring.

The use of zinc dust and acetic acid is a common practice in the classical Knorr synthesis, particularly when the α-amino-ketone is generated in situ from an α-oximino-ketone.[1] However, when starting directly with a stable α-amino-ketone like ethyl 2-amino-3-oxobutanoate, the reaction can often be promoted by acid catalysis alone.

Figure 2: Generalized workflow for the Knorr pyrrole synthesis.

Protocol: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol details the synthesis of a polysubstituted pyrrole using ethyl 2-amino-3-oxobutanoate and acetylacetone (a β-dicarbonyl compound).

Materials:

-

Ethyl 2-amino-3-oxobutanoate (1.0 eq)

-

Acetylacetone (1.2 eq)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-3-oxobutanoate (1.0 equivalent) and acetylacetone (1.2 equivalents) in glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water. A precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to yield the pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| Ethyl 2-amino-3-oxobutanoate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 75-85% |

| Ethyl 2-amino-3-oxobutanoate | Ethyl acetoacetate | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") | 60-70% |

Table 1: Representative examples of pyrroles synthesized via the Knorr condensation with ethyl 2-amino-3-oxobutanoate.

II. Synthesis of Substituted Oxazoles via the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring through the cyclodehydration of an N-acyl-α-amino ketone.[2][3] To utilize ethyl 2-amino-3-oxobutanoate in this synthesis, it must first be N-acylated to form the requisite precursor.

Mechanistic Insight

-

N-Acylation: The primary amino group of ethyl 2-amino-3-oxobutanoate is first acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) to yield an N-acyl-α-amino-β-keto ester.

-

Cyclodehydration: The N-acylated intermediate undergoes an intramolecular cyclization and dehydration reaction, typically in the presence of a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to form the oxazole ring.[3]

Figure 3: Workflow for the synthesis of oxazoles using ethyl 2-amino-3-oxobutanoate via the Robinson-Gabriel pathway.

Protocol: Synthesis of Ethyl 2-methyl-5-acetyloxazole-4-carboxylate

This two-step protocol describes the N-acetylation of ethyl 2-amino-3-oxobutanoate followed by cyclodehydration to the corresponding oxazole.

Step 1: N-Acetylation

Materials:

-

Ethyl 2-amino-3-oxobutanoate (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve ethyl 2-amino-3-oxobutanoate (1.0 equivalent) in pyridine and cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

Step 2: Cyclodehydration

Materials:

-

Crude N-(1-ethoxycarbonyl-2-oxopropyl)acetamide from Step 1

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium bicarbonate

Procedure:

-

Cyclization: Carefully add the crude N-acetylated product to a flask containing concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture slowly onto crushed ice. Neutralize the acidic solution by the careful addition of solid sodium bicarbonate until effervescence ceases.

-

Isolation: The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to yield the crude oxazole.

-

Purification: Purify the crude product by column chromatography on silica gel.

| N-Acylating Agent | Dehydrating Agent | Product |

| Acetic anhydride | Concentrated H₂SO₄ | Ethyl 2-methyl-5-acetyloxazole-4-carboxylate |

| Benzoyl chloride | Polyphosphoric acid (PPA) | Ethyl 2-phenyl-5-acetyloxazole-4-carboxylate |

Table 2: Examples of oxazole synthesis starting from ethyl 2-amino-3-oxobutanoate.

III. Synthesis of Pyrazines and Quinoxalines

The synthesis of pyrazines and quinoxalines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Ethyl 2-amino-3-oxobutanoate can serve as a synthon for a 1,2-dicarbonyl compound, either through self-condensation to form pyrazines or by reacting with an aromatic 1,2-diamine to form quinoxalines.

A. Pyrazine Synthesis via Self-Condensation

The self-condensation of α-amino ketones is a known method for the synthesis of pyrazines.[4] This process involves the dimerization of two molecules of the α-amino ketone, followed by dehydration and oxidation to form the aromatic pyrazine ring.

Protocol: Synthesis of 2,5-diacetyl-3,6-di(ethoxycarbonyl)pyrazine

Materials:

-

Ethyl 2-amino-3-oxobutanoate (1.0 eq)

-

An oxidizing agent (e.g., air, mild chemical oxidant)

-

A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: Dissolve ethyl 2-amino-3-oxobutanoate in a suitable solvent in a flask open to the air (or with a gentle stream of air bubbling through the solution).

-

Reaction: Heat the solution to a moderate temperature (e.g., 50-80 °C) and stir for an extended period (24-48 hours). The reaction can be slow and may benefit from the addition of a mild acid or base catalyst.

-

Work-up and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

B. Quinoxaline Synthesis

Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. Ethyl 2-amino-3-oxobutanoate can react with o-phenylenediamine to form a quinoxaline derivative.

Protocol: Synthesis of Ethyl 3-acetyl-2-oxo-1,2-dihydroquinoxaline-1-carboxylate

Materials:

-

Ethyl 2-amino-3-oxobutanoate (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Ethanol or Acetic Acid (as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol or acetic acid.

-

Addition: Add ethyl 2-amino-3-oxobutanoate (1.0 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| 1,2-Diamine | Product | Heterocycle |

| Self-condensation | 2,5-diacetyl-3,6-di(ethoxycarbonyl)pyrazine | Pyrazine |

| o-Phenylenediamine | Ethyl 3-acetyl-2-oxo-1,2-dihydroquinoxaline-1-carboxylate | Quinoxaline |

Table 3: Synthesis of pyrazines and quinoxalines from ethyl 2-amino-3-oxobutanoate.

Conclusion

Ethyl 2-amino-3-oxobutanoate is a remarkably versatile and economically viable precursor for the synthesis of a wide range of medicinally and materially important heterocyclic compounds. Its unique arrangement of functional groups provides a gateway to diverse synthetic transformations. The protocols detailed in this application note for the synthesis of pyrroles, oxazoles, pyrazines, and quinoxalines are robust and can be adapted to generate a wide array of substituted derivatives. By understanding the underlying reaction mechanisms and leveraging the provided experimental procedures, researchers can effectively harness the synthetic power of this valuable building block to accelerate their research and development programs.

References

-

Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884 , 17 (2), 1635–1642. [Link]

-

Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909 , 95, 2167-2174. [Link]

-

Staedel, W.; Rügheimer, L. Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft1876 , 9 (1), 563–564. [Link]

-

Gabriel, S. Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft1910 , 43 (1), 134–138. [Link]

-

Wasserman, H. H.; Vinick, F. J. The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. J. Org. Chem.1973 , 38 (12), 2277–2278. [Link]

-

Wipf, P.; Miller, C. P. A new synthesis of highly functionalized oxazoles. J. Org. Chem.1993 , 58 (14), 3604–3606. [Link]

-

Nair, V.; et al. A highly efficient and practicable one-pot strategy toward the synthesis of quinoxalines via oxidative cyclization of α-halo ketones and o-phenylenediamine. Tetrahedron Lett.2015 , 56 (23), 3223-3226. [Link]

-

Huang, J.; et al. Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. J. Org. Chem.2015 , 80 (22), 11530-11537. [Link]

-

Dunwell, D. W.; Evans, D. The Synthesis of Substituted Pyrazines. J. Chem. Soc. C1971 , 2094-2097. [Link]

-

Milata, V.; et al. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ChemCatChem2016 , 8 (14), 2347-2350. [Link]

-

Wan, J.-P.; Wei, L. Quinoxaline Synthesis by Domino Reactions. Curr. Org. Synth.2015 , 12 (6), 725-737. [Link]

-

Morwick, T.; et al. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Org. Lett.2002 , 4 (16), 2665–2668. [Link]

-

PubChem. Ethyl 2-amino-3-oxobutanoate. [Link]

-

Chemical Synthesis Database. ethyl 2-amino-3-oxobutanoate. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

Sources

Application Note: Catalytic Asymmetric Reduction of Ethyl 2-Amino-3-oxobutanoate via Dynamic Kinetic Resolution

Executive Summary & Mechanistic Rationale

The synthesis of chiral β -hydroxy- α -amino acids—such as threonine derivatives—is a critical operation in modern drug development, providing essential building blocks for antibiotics (e.g., florfenicol) and complex macrolides. Ethyl 2-amino-3-oxobutanoate presents a unique synthetic challenge and opportunity: it possesses a highly labile α -stereocenter flanked by a ketone and an ester.

Instead of relying on classical resolution methods, researchers leverage Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Hydrogenation (AH) . Because the α -proton is highly acidic, the (R) and (S) enantiomers of the substrate rapidly interconvert in solution via an achiral enol tautomer. By employing a highly enantioselective transition-metal catalyst whose rate of hydrogenation ( kfast ) vastly outpaces the rate of the undesired pathway ( kslow ), both racemic starting materials are funneled into a single, highly pure stereoisomer.

Figure 1: Kinetic pathways in the DKR of Ethyl 2-amino-3-oxobutanoate.

Catalyst Selection & Stereocontrol (Causality Analysis)

The stereochemical outcome (syn vs. anti) is not random; it is strictly dictated by the substrate's protecting group and the chosen metal-ligand complex.

-

Engineering the anti-Isomer : To achieve anti-diastereoselectivity, the substrate is utilized as an unprotected hydrochloride salt. Cationic Iridium (Ir) complexes featuring axially chiral phosphines (e.g., MeOBIPHEP) and non-coordinating counterions like BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) are optimal. The lack of a coordinating protecting group forces the Ir-catalyst to bind primarily to the β -ketone. The bulky chiral ligand then directs hydride delivery to the Si or Re face of the keto tautomer, yielding the anti configuration with >98% ee ().

-

Engineering the syn-Isomer : To invert the selectivity to the syn-isomer, the amine must be N-acylated (e.g., N-acetyl or N-Boc). Ruthenium (Ru) diphosphine complexes (e.g., Ru-BINAP) coordinate simultaneously to the β -ketone and the acyl oxygen. This bidentate chelation forms a rigid metallacycle transition state, forcing a syn-hydride delivery ().

Quantitative Performance Data

Table 1: Comparative Catalytic Systems for Asymmetric Reduction

| Substrate Protection | Catalyst System | T (°C) | P (atm) | Yield (%) | dr (syn:anti) | ee (%) | Primary Reference |

| Unprotected (HCl salt) | [Ir(cod)(MeOBIPHEP)]BARF | 25 | 10 | >95 | <1:99 | >98 | Makino et al., 2006 |

| N-Acetyl | RuCl₂n | 70 | 50 | 96 | 99:1 | 98 | Zhang et al., 2019 |

| Unprotected (HCl salt) | [RuCl((R)-Synphos)]Br₂ | 50 | 13 | 90 | 5:95 | 91 | Hamada et al., 2008 |

Detailed Experimental Protocols

The following protocols are designed as self-validating workflows. Built-in Quality Control (QC) checkpoints ensure that the reaction is proceeding correctly before moving to downstream processing.

Figure 2: Standard operational workflow for high-pressure catalytic asymmetric hydrogenation.

Protocol A: Synthesis of anti-Ethyl 2-amino-3-hydroxybutanoate (Ir-Catalyzed)

This protocol utilizes a cationic Iridium complex to drive anti-selective DKR.

Step 1: Catalyst Preparation (Glovebox Environment)

-

Inside an argon-filled glovebox, dissolve [Ir(cod)Cl]2 (0.5 mol%) and (R) -MeOBIPHEP (1.1 mol%) in 5.0 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes to form the pre-catalyst.

-

Add NaBARF (1.2 mol%) to the solution to exchange the chloride counterion.

-

Self-Validation Check: The solution will change color, and a fine white precipitate (NaCl) will form. Filter the mixture through a 0.22 µm PTFE syringe filter to isolate the active cationic catalyst.

Step 2: Substrate Loading & Hydrogenation

-

Transfer the active catalyst solution to a stainless-steel autoclave containing Ethyl 2-amino-3-oxobutanoate hydrochloride (10.0 mmol) dissolved in 15 mL of anhydrous MeOH/DCM (1:1 v/v).

-

Seal the autoclave, remove from the glovebox, and purge the headspace with H2 gas three times.

-

Pressurize the reactor to 10 atm of H2 and stir at 25 °C.

-

Self-Validation Check (IPC): Monitor the pressure gauge. A steady pressure drop indicates active catalytic turnover. The reaction is deemed complete when H2 consumption ceases entirely (typically 12–16 hours).

Step 3: Work-up and Isolation

-

Carefully vent the reactor. Concentrate the crude mixture under reduced pressure.

-

Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3 to neutralize the hydrochloride salt.

-

Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na2SO4 , and concentrate to yield the crude anti- β -hydroxy- α -amino ester.

Protocol B: Synthesis of syn-Ethyl 2-acetamido-3-hydroxybutanoate (Ru-Catalyzed)

This protocol utilizes a Ruthenium-BINAP complex acting on an N-acetylated substrate to drive syn-selective DKR.

Step 1: Catalyst Activation & Loading

-

Under strict Schlenk conditions, dissolve RuCl2n (1.0 mol%) in 10 mL of degassed anhydrous ethanol.

-

Add Ethyl 2-acetamido-3-oxobutanoate (10.0 mmol) to the catalyst solution and transfer via cannula to a high-pressure Parr reactor.

Step 2: High-Pressure Hydrogenation

-

Purge the reactor with H2 gas, then pressurize to 50 atm.

-

Heat the vessel to 70 °C with vigorous stirring.

-

Self-Validation Check: The elevated temperature is mandatory for the dissociation of the DMF/arene ligands from the Ru-complex. Failure to reach 70 °C will result in zero H2 uptake and complete recovery of starting material. Maintain conditions for 12 hours.

Step 3: Work-up and Quality Control

-

Cool the reactor to room temperature and safely depressurize.

-

Pass the crude ethanolic mixture through a short pad of silica gel (eluting with EtOAc) to sequester the Ruthenium residues.

-

Analytical Validation: Determine the diastereomeric ratio (dr) via 1 H NMR by integrating the α -proton signals. The syn configuration exhibits a distinct Jα−β coupling constant compared to the anti isomer. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min, 210 nm).

References

-

Makino, K., Iwasaki, M., & Hamada, Y. (2006). "Enantio- and diastereoselective hydrogenation via dynamic kinetic resolution by a cationic iridium complex in the synthesis of beta-hydroxy-alpha-amino acid esters." Organic Letters, 8(20), 4573-6. URL:[Link][1]

-